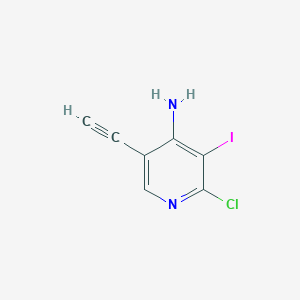
3-Phenoxycyclobutanone
Vue d'ensemble
Description
3-Phenoxycyclobutanone is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cycloaddition Reactions
3-Phenoxycyclobutanone has shown remarkable applications in cycloaddition reactions. Specifically, it undergoes a [2+2] cycloaddition with various ketenes, resulting in cyclobutanone derivatives. These derivatives can be selectively reduced to generate hydroxybicyclooctenone, which possesses multiple stereocenters and is consequently of high synthetic value (Todd et al., 2007). Additionally, substituted 3-alkyloxycyclobutanones, akin to this compound, are recognized as valuable intermediates in organic synthesis. They exhibit intriguing reactivity in various reactions, especially in formal [4+2], [3+2], and [3+3] annulations, highlighting their role as versatile synthons for constructing heterocycles and carbocycles (Chen et al., 2015).
Intermediate for Cyclobutanes
This compound is utilized as a versatile intermediate for accessing cyclobutanes with diverse substitution patterns. Traditional procedures for its synthesis are multi-stepped, involving various distillations. However, recent advancements have led to a more efficient one-pot procedure, making this compound more accessible for further synthetic applications. Copper has been identified as playing a crucial role in this reaction sequence, further showcasing the compound's importance in synthetic chemistry (Zajac, 2008).
Crystalline Structure Studies
The study of crystalline structures is another area where this compound derivatives have found application. For example, in the title compound, 1-(3-Mesityl-3-methylcyclobutyl)-2-phenoxyethanone, the cyclobutane ring exhibits a distinct puckered configuration. This molecule's crystal structure, characterized by intermolecular interactions, provides insightful information on the molecular arrangement and possible implications for reactivity and synthesis (Koca et al., 2010).
Propriétés
IUPAC Name |
3-phenoxycyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUULSNADYPSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)


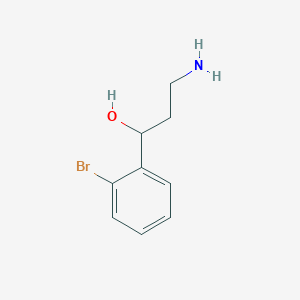
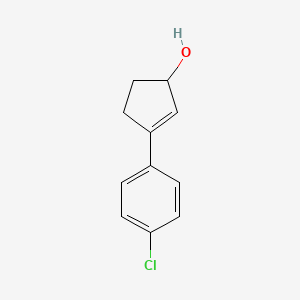
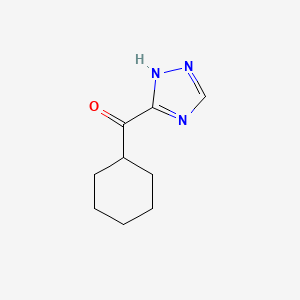


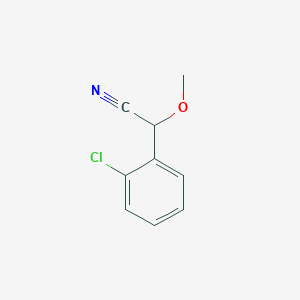
![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

